Product packaging for N-{2-[(4-Amino-4-carboxy-1-hydroxybutylidene)amino]-6-diazo-1-hydroxy-5-oxohexylidene}-6-diazo-5-oxonorleucine(Cat. No.:CAS No. 7644-67-9)

N-{2-[(4-Amino-4-carboxy-1-hydroxybutylidene)amino]-6-diazo-1-hydroxy-5-oxohexylidene}-6-diazo-5-oxonorleucine

Cat. No.: B605896
CAS No.: 7644-67-9
M. Wt: 453.4 g/mol
InChI Key: MNHVIVWFCMBFCV-UHFFFAOYSA-N
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Description

Historical Context of Azotomycin Discovery and Early Research Initiatives

Azotomycin was first isolated from strains of Streptomyces in the 1950s, a period often referred to as the "golden age" of antibiotic discovery. nih.govpew.orgnih.gov This era saw intense screening of soil microorganisms for novel antimicrobial compounds. pew.orgresearchgate.net Azotomycin emerged from these early research initiatives alongside other diazo-containing metabolites like azaserine (B1665924) and 6-diazo-5-oxo-L-norleucine (DON). nih.gov Early research focused on its potential therapeutic applications, particularly its observed activity against certain bacteria and cancer cell lines. ontosight.aiiaph.in

Significance of Azotomycin as a Diazo-Containing Natural Product

The presence of the diazo group (a functional group with the structure -N=N) is a significant chemical feature of azotomycin, as it is relatively rare in natural products. ontosight.ainih.govacs.orgresearchgate.net Diazo compounds are well-known in synthetic organic chemistry for their unique reactivity, participating in reactions such as 1,3-dipolar cycloadditions, carbene insertions, and alkylations. nih.govresearchgate.netnih.gov In biological systems, the diazo group can contribute to the compound's mechanism of action, often through alkylation or interaction with biological nucleophiles. Azotomycin's structure, containing two diazo groups within peptide linkages derived from modified amino acids, makes it a notable example of this rare class of natural products. ontosight.aiiaph.in Other naturally occurring diazo compounds discovered around the same time, such as azaserine and DON, also exhibited significant biological activities, particularly as antimetabolites. nih.govwikipedia.orgresearchpublish.comaacrjournals.org

Evolution of Research Perspectives on Azotomycin's Biological Relevance

Initial research into azotomycin was primarily driven by its observed antimicrobial and antitumor properties. ontosight.aiiaph.in Like other diazo-containing amino acid mimics from the same period, azotomycin was investigated for its potential as a chemotherapeutic agent. nih.goviaph.in These compounds were believed to exert their effects by interfering with essential cellular processes. ontosight.ai For instance, related compounds like azaserine and DON are known to act as glutamine antagonists, inhibiting enzymes that utilize glutamine in crucial metabolic pathways, such as purine (B94841) biosynthesis. wikipedia.orgresearchpublish.comaacrjournals.org While the precise mechanism of action for azotomycin itself may involve similar interference with cellular metabolism, research has continued to explore its biological relevance beyond initial observations. ontosight.ai The renewed interest in diazo-containing natural products, including azotomycin and its related compounds, has been spurred by their activity in preclinical models, suggesting a potential for further investigation and development. acs.org The study of these compounds contributes to a broader understanding of how natural products with unique functional groups can interact with biological systems and offers potential avenues for the discovery of new therapeutic agents. iaph.innih.gov

Here is a table summarizing some key properties of Azotomycin:

PropertyValueSource
Molecular FormulaC₁₇H₂₃N₇O₈ uni.lugenophore.comchemicalbook.com
Molecular Weight453.41 g/mol chemicalbook.com
Monoisotopic Mass453.1608 Da uni.lu
PubChem CID102090444 (Parent Compound) uni.lunih.govnih.gov
SynonymsDuazomycin B, Azotomycin sodium salt ontosight.aichemicalbook.com

Note: Interactive features for the table are not supported in this format. The table above provides the data in a static format.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N7O8 B605896 N-{2-[(4-Amino-4-carboxy-1-hydroxybutylidene)amino]-6-diazo-1-hydroxy-5-oxohexylidene}-6-diazo-5-oxonorleucine CAS No. 7644-67-9

Properties

CAS No.

7644-67-9

Molecular Formula

C17H23N7O8

Molecular Weight

453.4 g/mol

IUPAC Name

2-[[2-[(4-amino-4-carboxybutanoyl)amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid

InChI

InChI=1S/C17H23N7O8/c18-11(16(29)30)3-6-14(27)23-12(4-1-9(25)7-21-19)15(28)24-13(17(31)32)5-2-10(26)8-22-20/h7-8,11-13H,1-6,18H2,(H,23,27)(H,24,28)(H,29,30)(H,31,32)

InChI Key

MNHVIVWFCMBFCV-UHFFFAOYSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)C(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

55156-24-6 (hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azotomycin, Antibiotic 1719, Duazomycin B, NSC 56654

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Azotomycin

Elucidation of the Azotomycin Biosynthetic Gene Cluster

The complete biosynthetic gene cluster (BGC) specifically for Azotomycin has not been fully characterized in published literature. However, significant insights can be drawn from the well-studied BGC of alazopeptin (B1221733), a structurally related tripeptide (Ala-DON-DON) that also contains the 6-diazo-5-oxo-L-norleucine (DON) moiety. The elucidation of the alazopeptin pathway provides a robust model for understanding the genetic blueprint required for Azotomycin synthesis.

Identification of Producer Organisms

Azotomycin is a secondary metabolite isolated from the filamentous bacterium Streptomyces ambofaciens. nih.goviaph.in This genus is renowned for its prolific production of a wide array of bioactive compounds, including many clinically important antibiotics. nih.gov The production of Azotomycin and related diazo-containing glutamine antagonists is distributed among several species of Actinobacteria.

Table 1: Producer Organisms for Azotomycin and Related Diazo-Containing Compounds

CompoundProducer Organism(s)Reference
Azotomycin (Duazomycin B)Streptomyces ambofaciens nih.goviaph.in
6-Diazo-5-oxo-L-norleucine (DON)Streptomyces sp. wikipedia.org
AlazopeptinStreptacidiphilus griseoplanus qmul.ac.uk
Azaserine (B1665924)Streptomyces fragilis, Glycomyces harbinensis iaph.in

Bioinformatic Analysis of Gene Clusters Associated with Azotomycin Production

While the Azotomycin BGC remains to be explicitly defined, bioinformatic analysis of the alazopeptin (azp) BGC from Streptacidiphilus griseoplanus allows for a detailed prediction of the genes necessary for synthesizing the N-acetyl-DON units of Azotomycin. qmul.ac.uknih.gov The biosynthesis of DON from L-lysine requires a minimum of three enzymes. Subsequent modification and assembly into the final peptide structure involve several additional enzymes. An Azotomycin BGC would be expected to contain homologs to these genes, in addition to genes for the glutamyl linkage and pathway regulation.

Table 2: Predicted Key Genes in the Azotomycin Biosynthetic Gene Cluster (based on the alazopeptin BGC)

Putative Gene (Alazopeptin Homolog)Predicted Function in Azotomycin BiosynthesisReference
AzpD/AzpENitrite synthase enzymes, providing the distal nitrogen for the diazo group. nih.gov
AzpJLysine (B10760008) N-oxygenase, catalyzes the initial step in converting L-lysine. nih.gov
AzpKOxidoreductase, involved in the conversion of lysine to 5-oxolysine. nih.gov
AzpLTransmembrane diazotase, catalyzes the crucial N-N bond formation to create the diazo group on 5-oxolysine, forming DON. nih.gov
AzpIN-acetyltransferase, responsible for the acetylation of the DON moiety. qmul.ac.uknih.gov
-Non-ribosomal peptide synthetase (NRPS) machinery for linking L-glutamate and two N-acetyl-DON units.(Predicted)
-Regulatory and transport proteins (e.g., SARP family regulators, ABC transporters).(Predicted)

Enzymology of Nitrogen-Nitrogen Bond Formation in Azotomycin Biosynthesis

The central enzymatic challenge in Azotomycin biosynthesis is the construction of the diazo functional group. Recent studies on alazopeptin have illuminated a complete enzymatic pathway for this transformation, starting from the primary metabolite L-lysine. nih.gov

Characterization of Key Biosynthetic Enzymes

The biosynthesis of the DON core of Azotomycin proceeds through a multi-step enzymatic cascade:

Conversion of Lysine : The pathway is initiated by the enzyme AzpJ , a lysine N-oxygenase, which acts on L-lysine. This is followed by the action of AzpK , an oxidoreductase, to generate the intermediate 5-oxolysine. nih.gov

Nitrite Synthesis : The distal nitrogen atom of the diazo group is sourced from nitrous acid. This is generated by the sequential action of two enzymes, AzpE and AzpD , which function as a secondary metabolism-specific nitrous acid biosynthetic pathway. nih.gov

Diazotization : The key N-N bond-forming step is catalyzed by AzpL . This remarkable enzyme is a transmembrane protein that facilitates the diazotization of 5-oxolysine using the nitrous acid generated by AzpD/E, yielding 6-diazo-5-oxo-L-norleucine (DON). nih.gov Mutagenesis studies have indicated that a tyrosine residue (Tyr-93) within AzpL is critical for this catalytic activity. nih.gov

Acetylation : The final modification of the DON moiety is catalyzed by AzpI , an N-acetyltransferase. This enzyme uses acetyl-CoA to transfer an acetyl group to the α-amino group of DON, forming N-acetyl-DON, the direct precursor for incorporation into Azotomycin. qmul.ac.uknih.gov

In Vitro Reconstitution of Azotomycin Biosynthetic Steps

The functions of the key enzymes in the DON biosynthetic pathway have been confirmed through in vitro analysis and heterologous expression studies. nih.gov Researchers successfully revealed the complete biosynthetic pathway of alazopeptin through gene inactivation experiments and by analyzing the activity of the recombinant enzymes. nih.gov

Furthermore, the heterologous expression of the essential biosynthetic genes in a host organism, Streptomyces albus, successfully resulted in the production of N-acetyl-DON. nih.gov This in vivo reconstitution confirms the sufficiency of these enzymes to produce the acetylated diazo-containing building block of Azotomycin and provides a platform for future bioengineering efforts.

Regulation of Azotomycin Biosynthesis

The production of secondary metabolites like Azotomycin in Streptomyces is a tightly controlled process, governed by a complex hierarchy of regulatory networks that respond to nutritional and environmental signals. While specific regulatory studies on Azotomycin are not available, the general principles of antibiotic regulation in Streptomyces are well-established.

Production is typically growth-phase dependent and is influenced by the availability of primary metabolites that serve as precursors. nih.gov The regulatory cascade involves:

Global Regulators : These are high-level regulators that respond to broad physiological signals such as carbon, nitrogen, or phosphate (B84403) limitation, linking the cell's nutritional status to the initiation of secondary metabolism.

Pathway-Specific Regulators : Biosynthetic gene clusters almost invariably contain one or more genes that directly regulate the expression of the other genes within that cluster. These are often transcriptional activators from families such as SARP (Streptomyces Antibiotic Regulatory Protein). It is highly probable that the Azotomycin BGC contains at least one such pathway-specific activator that serves as a master switch for its production.

Feedback Regulation : The final product or biosynthetic intermediates can sometimes influence their own production, creating feedback loops that fine-tune the output of the pathway.

Additionally, BGCs typically encode transport proteins, such as ABC transporters, which confer self-resistance to the producing organism by exporting the toxic antibiotic out of the cell. These regulatory and resistance elements work in concert to ensure that Azotomycin production occurs at the appropriate time and does not harm the producer organism.

Genetic and Transcriptional Control Mechanisms

The genetic blueprint for azotomycin biosynthesis is contained within a specific biosynthetic gene cluster (BGC). While the complete sequence and annotation of the azotomycin BGC are not yet fully elucidated in publicly available literature, the study of analogous pathways, particularly those for other antibiotics produced by Streptomyces, offers a model for its regulation.

Typically, a BGC for a secondary metabolite includes not only the core biosynthetic genes but also a suite of regulatory genes. These regulatory genes are the master switches that control the expression of the entire cluster. In Streptomyces, these often include pathway-specific regulators, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein), LAL (Large ATP-binding regulators of the LuxR family), and TetR families. These regulators can act as activators or repressors, binding to specific DNA sequences within the BGC to either promote or block transcription of the biosynthetic genes.

While specific transcriptional activators or repressors for the azotomycin BGC have not been definitively identified, it is highly probable that its expression is controlled by one or more cluster-situated regulatory proteins. The biosynthesis of the unique diazo group in azotomycin likely involves a set of specialized enzymes, and the genes encoding these enzymes are expected to be co-regulated with the rest of the biosynthetic pathway. Research on the biosynthesis of other diazo-containing natural products, such as cremeomycin, has identified key enzymes like FAD-dependent monooxygenases and lyases involved in the formation of the N-N bond, and it is anticipated that similar enzymatic machinery is present and co-regulated within the azotomycin BGC.

Environmental and Nutritional Influences on Production

The production of azotomycin is profoundly influenced by the chemical and physical environment in which Streptomyces acidomyceticus is cultured. The optimization of fermentation conditions is a critical aspect of maximizing the yield of this valuable compound. Key factors that have been shown to affect antibiotic production in Streptomyces in general, and are likely to be critical for azotomycin, include the composition of the culture medium, pH, temperature, and aeration.

Nutritional Factors: The availability of specific carbon, nitrogen, and phosphate sources is a major determinant of antibiotic production.

Carbon Sources: While readily metabolizable sugars like glucose can support rapid growth, they often repress the biosynthesis of secondary metabolites in a phenomenon known as carbon catabolite repression. More complex carbon sources, such as starch or glycerol, are often more favorable for antibiotic production. The specific type and concentration of the carbon source can significantly impact the final yield of azotomycin.

Nitrogen Sources: The nature and concentration of the nitrogen source are also critical. Amino acids, peptones, and yeast extract are commonly used in fermentation media. Certain amino acids may serve as precursors for the biosynthesis of the antibiotic, and their availability can directly influence production levels.

Phosphate: Phosphate is an essential nutrient for primary metabolism, but high concentrations of inorganic phosphate are often inhibitory to the production of many secondary metabolites in Streptomyces. Phosphate limitation is a well-known trigger for the onset of antibiotic biosynthesis.

Environmental Factors: The physical parameters of the fermentation process also play a vital role.

pH: The pH of the culture medium can affect enzyme activity and the stability of the produced antibiotic. Most Streptomyces species have an optimal pH range for growth and secondary metabolite production, typically around neutral pH.

Temperature: Temperature influences the growth rate of the organism and the activity of the biosynthetic enzymes. Each Streptomyces strain has an optimal temperature for antibiotic production.

Aeration: As aerobic organisms, Streptomyces require sufficient oxygen for both growth and the biosynthesis of many secondary metabolites. The level of dissolved oxygen in the fermentation broth is a critical parameter that needs to be carefully controlled.

The following table summarizes the general influence of key environmental and nutritional factors on antibiotic production in Streptomyces, which are expected to be relevant for azotomycin production by Streptomyces acidomyceticus.

FactorGeneral Influence on Streptomyces Antibiotic ProductionExpected Relevance for Azotomycin Production
Carbon Source Complex carbohydrates often favor production over simple sugars.High
Nitrogen Source Specific amino acids or complex nitrogen sources can enhance yield.High
Phosphate Concentration High levels are often inhibitory; limitation can trigger production.High
pH Optimal range is typically near neutral (pH 6-8).High
Temperature Strain-specific optimum, typically in the mesophilic range (25-35°C).High
Aeration Sufficient dissolved oxygen is crucial for biosynthesis.High

Molecular and Cellular Mechanisms of Action of Azotomycin

Azotomycin as a Glutamine Antagonist: Molecular Interactions

Azotomycin's primary mechanism of action is its function as a glutamine antagonist. Structurally similar to L-glutamine, Azotomycin can bind to the active sites of enzymes that utilize glutamine as a substrate, thereby inhibiting their function.

Azotomycin acts as a competitive inhibitor for a class of enzymes known as glutamine amidotransferases. These enzymes catalyze reactions where the amide group of glutamine is transferred to a substrate, a fundamental step in the biosynthesis of various essential molecules. By mimicking glutamine, Azotomycin occupies the glutamine-binding site on these enzymes, preventing the natural substrate from binding and halting the enzymatic reaction. The inhibitory effect of Azotomycin on cellular processes, such as lymphocyte blastogenesis, can be completely reversed by the addition of L-glutamine, demonstrating the competitive nature of this inhibition. wikipedia.orgnih.govnih.gov

The specificity of Azotomycin's action is directed towards enzymes and cellular pathways that are dependent on glutamine. While it can inhibit a range of glutamine-utilizing enzymes, its most significant impact is on those that are rate-limiting in essential biosynthetic pathways. The reversal of its inhibitory effects by L-glutamine confirms that its mechanism is specifically tied to the antagonism of glutamine metabolism. wikipedia.orgnih.gov Key cellular targets include enzymes critical for nucleotide biosynthesis, which are highly active in rapidly proliferating cells.

Interference with Essential Cellular Processes by Azotomycin

By competitively inhibiting glutamine-dependent enzymes, Azotomycin disrupts critical cellular processes necessary for cell survival and replication, most notably the synthesis of nucleotides and the modulation of protein metabolism.

The de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides is heavily reliant on glutamine as a nitrogen donor. creative-proteomics.commicrobenotes.commdpi.com Azotomycin's interference with glutamine metabolism creates a significant bottleneck in these pathways.

Purine Synthesis: In the initial and rate-limiting step of de novo purine synthesis, the enzyme glutamine phosphoribosyl pyrophosphate (PRPP) amidotransferase utilizes glutamine to convert PRPP into 5-phosphoribosylamine. microbenotes.com By inhibiting this enzyme, Azotomycin blocks the entire pathway for synthesizing purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Pyrimidine Synthesis: A key glutamine-dependent step in pyrimidine synthesis is the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP), a reaction catalyzed by CTP synthetase. creative-proteomics.comfrontiersin.orgmdpi.com This enzyme is a glutamine amidotransferase, and its inhibition by Azotomycin leads to a depletion of the CTP pool, which is essential for RNA and DNA synthesis.

While cells possess salvage pathways to recycle nucleotides from the degradation of DNA and RNA, many rapidly dividing cells, including cancer cells, rely heavily on the de novo synthesis pathways that Azotomycin targets. wikipedia.orgnih.govnih.govmdpi.com

The effect of Azotomycin on protein synthesis is largely indirect, stemming from its primary role as a glutamine antagonist. Glutamine is not only a direct building block for proteins but also serves as a nitrogen donor for the synthesis of other non-essential amino acids. nih.govmdpi.com Glutamine depletion can therefore lead to a broader amino acid shortage, limiting the substrates available for protein translation. nih.gov

Furthermore, the disruption of nucleotide synthesis has a cascading effect on protein synthesis. The production of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) is diminished, and these nucleotides are the primary energy sources for the initiation and elongation steps of protein translation. A reduction in cellular energy charge due to the inhibition of purine synthesis would globally suppress the rate of protein synthesis. nih.gov

Cellular Responses to Azotomycin Exposure

Cells exposed to Azotomycin exhibit a range of responses, from specific pathway inhibition to broader stress responses. A notable cellular effect of Azotomycin is the inhibition of lymphocyte blastogenesis, the process by which lymphocytes are activated to proliferate in response to mitogens. wikipedia.orgnih.govnih.gov This demonstrates an immunosuppressive effect at the cellular level.

More generally, exposure to a glutamine antagonist like Azotomycin induces a cellular state similar to amino acid starvation. This can trigger complex stress response signaling pathways. Cells may activate mechanisms to cope with the metabolic stress, a process known as metabolic reprogramming. nih.govnih.govnih.govscispace.comcuny.eduresearchgate.net These adaptive responses can include:

Upregulation of nutrient transporters: Cells may attempt to increase the uptake of available glutamine and other nutrients from the environment.

Activation of autophagy: This is a cellular process for the degradation and recycling of intracellular components, which can provide an internal source of amino acids and other metabolites when external sources are scarce. mdpi.comnih.gov

Modulation of signaling pathways: Amino acid deprivation is known to activate stress-responsive kinases that can lead to a global downregulation of energy-intensive processes like protein synthesis, conserving resources for survival. nih.gov

Effects on Cellular Proliferation and Viability in Research Models

Azotomycin is an antibiotic with antineoplastic properties that functions as a glutamine antagonist. nih.gov Its mechanism of action is rooted in the metabolic requirements of rapidly dividing cells, such as cancer cells and activated lymphocytes, which exhibit a high demand for glutamine. nih.govmdpi.comfrontiersin.org Glutamine is a critical nutrient that serves as a primary building block for the synthesis of nucleotides, non-essential amino acids, and lipids, all of which are vital for cell growth and proliferation. frontiersin.org

By competitively inhibiting enzymes involved in glutamine metabolism, Azotomycin effectively disrupts these essential biosynthetic pathways. This interruption of macromolecular synthesis leads to the cessation of cellular proliferation and a reduction in cell viability. In research models, the effect of Azotomycin has been observed on lymphocyte blastogenesis, where it inhibits the proliferative response of lymphocytes to stimuli. nih.gov This demonstrates its potent anti-proliferative effect on cells that are in a state of rapid division. The cytotoxic activity of Azotomycin is therefore highly dependent on the metabolic state of the target cell, showing greater efficacy against cells with high glutamine utilization.

MechanismCellular Process AffectedObserved Effect in Research ModelsTarget Cell Population
Glutamine AntagonismNucleotide Synthesis (Purine and Pyrimidine)Inhibition of DNA and RNA synthesisRapidly proliferating cells (e.g., cancer cells, activated lymphocytes)
Glutamine AntagonismAmino Acid SynthesisDepletion of essential amino acid poolsRapidly proliferating cells
Glutamine AntagonismMetabolic ReprogrammingInhibition of lymphocyte activation and blastogenesis nih.govActivated lymphocytes
Overall EffectCell Cycle Progression and ViabilityCytostatic (inhibition of proliferation) and cytotoxic (cell death) effectsGlutamine-dependent cancer cells and other highly proliferative cells

Induction of Stress Pathways and Cellular Adaptations

While specific studies exhaustively detailing the induction of stress pathways such as the endoplasmic reticulum (ER) stress or the unfolded protein response (UPR) by Azotomycin are limited, its primary mechanism as a glutamine antagonist inherently induces a state of profound metabolic stress.

Glutamine deprivation is a severe stressor that can trigger a variety of cellular responses. One significant consequence of blocking glutamine metabolism is the potential induction of oxidative stress. This is because glutamine is a key precursor for the synthesis of glutathione, a major intracellular antioxidant responsible for neutralizing reactive oxygen species (ROS). frontiersin.org By limiting the glutamine supply, Azotomycin can impair the cell's ability to manage oxidative damage, leading to an accumulation of ROS and subsequent cellular injury.

In response to such metabolic insults, cells typically activate adaptive pathways to conserve resources and promote survival. These adaptations can include the upregulation of nutrient transporters or the activation of autophagy to recycle intracellular components. However, if the metabolic stress induced by Azotomycin is sustained and severe, these adaptive mechanisms can be overwhelmed, ultimately leading to the activation of programmed cell death pathways.

Role of Diazo Moiety in Azotomycin's Biological Activity

The biological activity of Azotomycin is not solely dependent on its role as a glutamine mimic. The presence of a diazo functional group (-N=N=C) is critical to its mechanism, providing a means for covalent modification of cellular targets. This functional group is a characteristic feature of several naturally occurring antitumor agents and is responsible for their alkylating capabilities.

Chemical Reactivity of the Diazo Group in Biological Contexts

The diazo group is a versatile and reactive chemical entity. In biological systems, its reactivity allows it to participate in several types of reactions. Stabilized diazo compounds are noted for their compatibility with living systems, possessing tunable reactivity that makes them effective in physiological contexts. The diazo group can function as a potent alkylating agent, targeting a wide range of nucleophilic sites within the cell. This includes reactions with oxygen, nitrogen, and sulfur atoms found in proteins and nucleic acids. Furthermore, the diazo group is capable of undergoing 1,3-dipolar cycloadditions, another pathway through which it can interact with and modify biomolecules.

Mechanisms of Diazo Group Activation and Target Modification

The diazo group typically requires activation to exert its alkylating effects. One primary mechanism of activation is protonation. In an acidic environment, such as that often found in tumor microenvironments, the alpha-carbon of the diazo group can be protonated. This leads to the formation of a highly unstable and reactive diazonium ion. This intermediate rapidly eliminates dinitrogen gas (N₂), a thermodynamically favorable process, to generate a highly electrophilic carbocation.

This resulting carbocation is a powerful alkylating agent that can react indiscriminately with nearby nucleophiles. Within a cell, this leads to the covalent modification of numerous biological macromolecules. It can alkylate the side chains of amino acid residues in proteins (such as carboxyl, sulfhydryl, and amino groups), leading to enzyme inhibition and disruption of protein function. It can also modify the bases of DNA and RNA, causing genetic lesions that can interfere with replication and transcription, ultimately contributing to the compound's cytotoxic effects.

Preclinical Biological Activity Investigations of Azotomycin

In Vitro Studies of Azotomycin's Anti-Proliferative Effects

In vitro studies are fundamental to characterizing the direct biological effects of a compound on cells in a controlled environment. Research on Azotomycin has explored its impact on both cancerous and normal cell proliferation.

The screening of compounds against large panels of characterized human cancer cell lines, such as the NCI-60 panel, is a standard method for identifying patterns of anti-proliferative activity. nih.govwikipedia.org This approach allows researchers to assess the potency and selectivity of a compound across various cancer types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and brain. wikipedia.orgrsc.org The screening process typically involves exposing the cells to a range of compound concentrations to determine key metrics like the GI50 (concentration causing 50% growth inhibition). nih.govrsc.org

While this methodology is well-established, specific, comprehensive data detailing the activity of Azotomycin across the NCI-60 panel or other large, publicly available cell line screens are not widely documented in the accessible scientific literature. Such a screening would be invaluable in identifying cancer types that are particularly sensitive to Azotomycin and could help elucidate its mechanism of action by correlating its activity pattern with the molecular characteristics of the cell lines. cancer.gov

The effect of Azotomycin on the proliferation of normal immune cells has been investigated using lymphocyte blastogenesis assays. These assays measure the proliferative response of lymphocytes to mitogenic stimuli. Studies on human lymphocytes have shown that Azotomycin is a potent inhibitor of these responses.

Research has demonstrated that Azotomycin effectively inhibits the blastogenic responses of human lymphocytes to various mitogens, including phytohemagglutinin (PHA), streptolysin O (SLO), and allogeneic leukocytes. nih.gov This inhibition is dose-dependent, with concentrations of 1.0 µg/ml or greater leading to complete inhibition of both thymidine-³H incorporation (a measure of DNA synthesis) and the morphological changes associated with blastogenesis. nih.gov The inhibitory action was found to be non-cytotoxic and reversible; cell viability remained stable, and the blastogenic response could be restored by washing the compound from the cell cultures. nih.gov This suggests that Azotomycin's effect is cytostatic rather than cytotoxic to lymphocytes under these conditions. The specificity of its action as a glutamine antagonist was confirmed by the complete reversal of the inhibition upon the addition of L-glutamine to the culture medium. nih.gov

Table 1: Effect of Azotomycin on Mitogen-Induced Lymphocyte Blastogenesis

Data derived from studies on human lymphocyte responses, indicating complete inhibition at concentrations of 1.0 µg/ml and greater. nih.gov

In Vivo Preclinical Animal Models of Azotomycin Activity

In vivo studies using animal models are critical for understanding a compound's biological effects within a complex living system. nih.gov These models help bridge the gap between in vitro findings and potential clinical applications. nih.gov

Preclinical efficacy is often evaluated in murine models, such as xenografts where human tumor cells are implanted into immunodeficient mice. nih.govfrontiersin.org These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. frontiersin.org Key endpoints in these studies include tumor growth inhibition (TGI) and effects on survival. nih.gov

However, detailed reports on the efficacy of Azotomycin in specific, defined animal tumor models are limited in the available literature. While its classification as an antitumor agent suggests such studies were likely conducted, comprehensive data on its performance against specific tumor types (e.g., murine colon adenocarcinoma or human mammary carcinoma xenografts) are not readily accessible. nih.gov

Pharmacodynamics involves the study of how a drug affects the body over time, linking exposure to a biological response. nih.govmsdvetmanual.com In preclinical animal models, this involves measuring biomarkers to understand the mechanism of action and the duration of the drug's effect. msdvetmanual.com For an anti-proliferative agent like Azotomycin, pharmacodynamic studies might involve analyzing tumor tissue for changes in cell proliferation markers or metabolic pathways affected by glutamine antagonism.

Specific pharmacodynamic evaluations for Azotomycin in animal systems are not extensively detailed in published research. Such studies would be essential to correlate the compound's concentration in the tumor or plasma with its downstream biological effects, providing a more complete picture of its in vivo activity.

Mechanisms of Selective Cellular Sensitivity to Azotomycin

The primary mechanism of Azotomycin's biological activity is its function as a glutamine antagonist. nih.gov It structurally resembles L-glutamine and therefore interferes with metabolic processes that are dependent on this amino acid. jhu.edu Many cancer cells exhibit a heightened dependence on glutamine for energy and biosynthetic precursors, a phenomenon sometimes referred to as "glutamine addiction". nih.govmdpi.com This increased reliance makes them theoretically more vulnerable to agents that block glutamine utilization.

The selective sensitivity of certain cells to Azotomycin likely stems from this metabolic difference. Cells with high rates of proliferation and a corresponding high demand for glutamine would be more profoundly affected by its inhibition. This is supported by the in vitro lymphocyte studies, where the anti-proliferative effects of Azotomycin could be completely negated by the addition of L-glutamine, confirming that its action is directly tied to the glutamine metabolic pathway. nih.gov Therefore, the differential expression of glutamine transporters and key enzymes in glutamine metabolism between cancerous and normal tissues, or among different tumor types, is the most probable basis for any selective cytotoxicity observed with Azotomycin.

Differential Metabolite Dependence in Target Cells

The cytotoxic effects of Azotomycin are significantly influenced by the metabolic environment and the availability of certain metabolites, most notably its target analog, glutamine. As a glutamine antagonist, Azotomycin competes with glutamine for binding to enzymes that are crucial for the synthesis of nucleotides and other essential biomolecules. nih.gov Consequently, the concentration of extracellular glutamine can directly impact the efficacy of Azotomycin.

Research on glutamine antagonists has demonstrated that cancer cells exhibiting a high degree of "glutamine addiction"—a state where they are heavily reliant on glutamine for energy and biosynthesis—are particularly sensitive to these agents. This dependency is a hallmark of many aggressive tumors. The antitumor activity of glutamine antagonists is often more pronounced in cancer cells with upregulated glutamine metabolism.

Below is a table summarizing the expected differential metabolite dependence of cells targeted by Azotomycin, based on its action as a glutamine antagonist.

MetaboliteExpected Impact on Azotomycin ActivityRationale
Glutamine High concentrations may decrease activityCompetitive antagonism at the enzymatic level.
Purines Exogenous supply may partially rescue cellsBypasses the blockade of de novo purine (B94841) synthesis.
Other Amino Acids Variable; may decrease activityCan contribute to metabolic pools, potentially reducing reliance on glutamine-dependent pathways.

Role of Transport Mechanisms in Cellular Uptake

The entry of Azotomycin into target cells is a critical determinant of its biological activity. Due to its structural similarity to amino acids, it is hypothesized that Azotomycin utilizes amino acid transport systems for cellular uptake. These transporters are often overexpressed in cancer cells to meet their high demand for nutrients, making them effective conduits for structurally similar drugs.

Several families of amino acid transporters are responsible for the uptake of glutamine and other neutral amino acids. Of particular interest for glutamine antagonists like Azotomycin is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). ASCT2 is a major transporter of glutamine in highly proliferative cells, including many types of cancer cells. nih.gov Its high expression in tumors makes it a prime candidate for mediating the uptake of glutamine mimetics.

The L-type Amino Acid Transporter 1 (LAT1), another transporter often upregulated in cancer, is responsible for the transport of large neutral amino acids. While its primary substrates are not glutamine, its broad specificity could potentially accommodate glutamine analogs. The activity of these transporters is an important factor in determining the intracellular concentration of Azotomycin and, therefore, its therapeutic efficacy. The competitive inhibition of these transporters by natural amino acids could also influence the uptake of Azotomycin, further highlighting the interplay between metabolite availability and drug activity.

The table below outlines the key transport mechanisms likely involved in the cellular uptake of Azotomycin.

TransporterSubstrate ProfileImplication for Azotomycin Uptake
ASCT2 (SLC1A5) Primarily glutamine and other small neutral amino acidsLikely a primary route of entry due to high affinity for glutamine and its frequent overexpression in tumors. nih.gov
LAT1 (SLC7A5) Large neutral amino acidsA potential secondary route of uptake, given its broad substrate specificity and upregulation in cancer.

Chemical Synthesis, Analogues, and Structural Modifications of Azotomycin

Total Chemical Synthesis Approaches for Azotomycin

The total chemical synthesis of natural products like Azotomycin is a significant endeavor in organic chemistry, allowing for confirmation of structure and providing pathways for generating analogues.

Development of Efficient Synthetic Routes

The first total synthesis of Azotomycin has been reported. cdnsciencepub.com A key challenge in the synthesis of Azotomycin, and related diazo compounds like DON, involves the formation and handling of the diazoketone functional group. Research into the synthesis of these compounds has explored various methods for converting carboxylic acids to diazoketones. Studies aimed at defining suitable and mild experimental conditions for converting the gamma-carboxyl group of glutamic acid to a diazoketone were necessary for the total synthesis of Azotomycin. cdnsciencepub.com

Different approaches for this conversion have been investigated, including the reaction of carboxylic acid chlorides, anhydrides, and active esters with diazomethane. cdnsciencepub.com The Arndt-Eistert route, utilizing carboxylic acid chloride intermediates, was found to be effective for preparing a key intermediate, a diazoketone, in the synthesis of DON, which is structurally related to Azotomycin. cdnsciencepub.com This method, when performed at very low temperatures employing oxalyl chloride in a dimethylformamide-tetrahydrofuran mixture followed by the addition of diazomethane, afforded the desired diazoketone intermediate in yields such as 52%. cdnsciencepub.com

An alternative approach using a mixed carbonic anhydride (B1165640) instead of the acyl chloride also yielded similar results, with approximately 57% yield of the diazoketone. cdnsciencepub.com Studies on active ester intermediates, such as ODnp and SPfp esters, showed they could react with diazomethane, though with relatively lower yields (23-26%). cdnsciencepub.com These investigations highlight the need for carefully defined experimental conditions to effectively generate and maintain the diazoketone functionalities crucial for Azotomycin synthesis. cdnsciencepub.com

Stereoselective Synthesis Methodologies

Stereoselective synthesis is critical in the creation of complex molecules with defined biological activities, as different stereoisomers can exhibit vastly different pharmacological profiles. While specific detailed methodologies for the stereoselective total synthesis of Azotomycin were not extensively detailed in the search results, the broader field of diazocarbonyl compound synthesis has seen the development of stereoselective approaches.

General methods for preparing diazocarbonyl compounds can involve reactions where stereochemistry is controlled. For instance, stereoselective synthesis of highly functionalized α-diazo-β-ketoalkanoates has been achieved via catalytic one-pot Mukaiyama-Aldol reactions. scielo.brscielo.br Additionally, stereoselective synthesis of 2-azido-2-deoxyglycosides, which involves a masked amino group that can be transformed, has been accomplished using gold-catalyzed SN2 glycosylation, demonstrating the application of stereoselective methods to molecules containing nitrogen functionalities that could be relevant in related synthetic strategies. nih.gov These general advancements in stereoselective synthesis of related chemical classes suggest potential methodologies that could be applicable or adapted for controlling the stereochemistry during the synthesis of Azotomycin or its key chiral intermediates.

Design and Synthesis of Azotomycin Analogues and Derivatives

The exploration of Azotomycin analogues and derivatives is driven by the potential to modulate its biological activity, improve pharmacokinetic properties, or reduce toxicity.

Structure-Activity Relationship (SAR) Studies of Azotomycin Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure correlate with biological activity. gardp.orgwikipedia.orgcollaborativedrug.com Azotomycin itself is a naturally occurring example of a prodrug, being metabolized to the active compound DON. aacrjournals.orgaacrjournals.org Both Azotomycin and DON are recognized as diazo analogs of L-glutamine. aacrjournals.orgcapes.gov.bracs.org This structural resemblance to glutamine is fundamental to their mechanism of action as glutamine antagonists, irreversibly inhibiting glutamine-utilizing enzymes. aacrjournals.org

The intrinsic SAR in this context relates the presence of the diazo and ketone functionalities and their arrangement relative to the amino acid core to their activity as glutamine antimetabolites. While the search results highlight the relationship between Azotomycin and DON and their function as glutamine antagonists, detailed SAR studies specifically exploring systematic modifications across the entire Azotomycin scaffold (beyond its conversion to DON) and their impact on biological activity were not prominently featured. However, the principle of SAR is fundamental to the design of modified compounds with altered biological profiles.

Chemical Modifications to Enhance Biological Potency

Chemical modifications of existing bioactive compounds are a common strategy in drug development to enhance potency, selectivity, or other desirable properties. While direct examples of chemical modifications to the Azotomycin molecule itself specifically aimed at enhancing its biological potency were not detailed in the provided search results, research on related compounds and the development of prodrugs of its active metabolite, DON, illustrate the types of modifications explored in this class of molecules.

For instance, in the context of developing new antibacterial agents based on macrolide antibiotics like azithromycin, chemical modifications at various positions of the macrolactone ring and attached sugars have been explored to improve antibacterial activity against resistant strains. mdpi.com These modifications include the creation of cyclic carbonates and carbamoyl (B1232498) glycosyl derivatives. mdpi.com This demonstrates that chemical modification is a viable strategy for enhancing the potency of natural product-derived structures.

Development of Prodrugs Based on Azotomycin Structure

Azotomycin is naturally a prodrug of DON, meaning it is converted in the body to the more active form. aacrjournals.orgaacrjournals.org Building upon this concept, significant research has focused on developing synthetic prodrugs of DON to overcome limitations such as toxicity and improve targeted delivery. aacrjournals.orgaacrjournals.orgacs.orggoogle.comresearchgate.net These efforts provide insights into strategies for designing prodrugs based on the structural features present in Azotomycin and DON.

Prodrug strategies for DON have involved masking its carboxylic acid and amino groups with promoieties. aacrjournals.org The aim is for these prodrugs to circulate in an intact, inert form and preferentially release the active DON at the target tissue. aacrjournals.org This approach can lead to enhanced tissue-to-plasma ratios of the active drug. aacrjournals.org

Examples of DON prodrug development include the creation of brain-targeted prodrugs designed with bulky hydrophobic groups to enhance permeability while limiting peripheral exposure. aacrjournals.org Other prodrugs have been developed to preferentially deliver DON to peripheral tumors. aacrjournals.org These synthetic prodrugs have shown improved properties, such as enhanced passive permeability and plasma stability compared to DON. aacrjournals.orgacs.org Modifications to the carboxylate and acyl moieties of DON prodrugs have been explored to improve stability, solubility, and tumor delivery. acs.org Tert-butyl ester based prodrugs, for example, have been developed for enhanced metabolic stability and tumor delivery. acs.org

While these studies focus on prodrugs of DON, they are directly relevant to the concept of developing modified forms based on the Azotomycin structure, as Azotomycin's activity is linked to DON. The strategies employed for DON prodrugs, such as masking functional groups and incorporating targeting elements, represent approaches that could conceptually be applied to the Azotomycin scaffold or its core active components to create novel delivery systems or modify its pharmacokinetic profile. Peptide-containing prodrugs are another class that has been explored for delivering cytotoxic agents, including Azotomycin. google.com

Data Table Example:

Synthetic Approach (Diazoketone Formation)Carboxylic Acid DerivativeReagent(s)Yield (%)Reference
Arndt-Eistert RouteAcid ChlorideOxalyl chloride, DMF, THF, Diazomethane (-23°C)52 cdnsciencepub.com
Mixed Carbonic AnhydrideMixed Carbonic AnhydrideDiazomethane57 cdnsciencepub.com
Active EsterODnp EsterDiazomethane23 cdnsciencepub.com
Active EsterSPfp EsterDiazomethane26 cdnsciencepub.com

Note: The yields presented are for the formation of a diazoketone intermediate relevant to Azotomycin/DON synthesis.

Biocatalytic and Chemoenzymatic Strategies for Azotomycin Derivatization

The structural complexity of natural products like Azotomycin often presents significant challenges for traditional chemical synthesis and modification. Biocatalytic and chemoenzymatic approaches offer promising avenues for the precise and selective derivatization of such molecules, leveraging the catalytic power and specificity of enzymes. These methods can enable modifications that are difficult or impossible to achieve through purely chemical means, potentially leading to the discovery of novel analogues with altered or improved biological activities.

Enzymatic Modification of Azotomycin Core Structure

Enzymatic modification of natural product core structures is a powerful strategy in drug discovery and development. Enzymes, such as oxidoreductases, transferases, and hydrolases, can catalyze a variety of reactions with high regioselectivity and stereoselectivity under mild conditions. These reactions can include hydroxylation, glycosylation, acylation, methylation, and halogenation, among others. nih.govflybase.orgwikipedia.orgpancreapedia.orgfishersci.ca For complex molecules like antibiotics, enzymatic modifications can introduce functional groups or alter existing ones at specific positions without affecting other sensitive parts of the molecule. nih.govwikipedia.orgnih.gov

Azotomycin is a natural diazo compound antibiotic isolated from Streptomyces strains, sharing this characteristic functional group with other bioactive molecules such as azaserine (B1665924) and 6-diazo-5-oxo-norleucine (B1614673) (DON). wikipedia.orgwikipedia.org While the enzymatic biosynthesis of diazo groups in some natural products like kinamycin and lomaiviticin has been investigated, involving specific enzymes in their formation, detailed studies on the enzymatic modification of the Azotomycin core structure itself were not found in the conducted literature search. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org The reactivity of the diazo group, while key to Azotomycin's biological activity, also presents unique considerations for enzymatic manipulation. wikipedia.orgwikipedia.orgwikipedia.org Although enzymes capable of modifying related structures or handling diazo functionalities in other contexts exist, specific enzymatic reactions applied directly to the Azotomycin molecule for derivatization purposes were not identified in the search results. wikipedia.orgwikipedia.orgwikipedia.orgmims.com

Hybrid Approaches Combining Chemical and Biological Methods

Hybrid chemoenzymatic approaches combine the strengths of both chemical synthesis and biocatalysis to achieve complex molecular transformations. This strategy typically involves using chemical steps to synthesize intermediate compounds or introduce specific functionalities, followed by enzymatic reactions for selective modifications that are challenging for chemical methods alone. wikipedia.orgnih.gov Alternatively, a natural product obtained through fermentation can be subjected to chemical modifications and subsequent enzymatic transformations. wikipedia.orgnih.gov

Advanced Research Methodologies Applied to Azotomycin Studies

Spectroscopic Techniques for Investigating Azotomycin Interactions

Spectroscopic methods are indispensable for probing the molecular structure of Azotomycin and its effects at a cellular and subcellular level. These techniques provide detailed insights into the conformational states of the molecule and the biochemical changes induced upon its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For a complex molecule like Azotomycin, NMR can reveal the spatial arrangement of atoms and the flexibility of its structure, which are critical for its biological activity.

While specific conformational studies focused solely on Azotomycin are not widely detailed in recent literature, NMR spectroscopy is a key tool for investigating glutamine antagonists. For instance, high-resolution proton NMR (HR ¹H-NMR) spectroscopy has been employed to analyze the metabolic profiles of glioblastoma stem-like cells, where glutamine analogs like Azotomycin are used to study metabolic pathways. uni-duesseldorf.de Such studies use NMR to detect changes in intracellular metabolite concentrations, providing indirect evidence of the drug's target engagement and its downstream effects. uni-duesseldorf.de In general, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the solution conformation of Azotomycin by measuring through-space interactions between protons.

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules by measuring their mass-to-charge ratio. In the context of Azotomycin, MS-based metabolomics is crucial for understanding its mechanism of action by profiling the metabolic changes it induces in cancer cells.

Azotomycin is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a potent inhibitor of glutamine-utilizing enzymes. nih.govaacrjournals.org Advanced MS techniques, particularly when coupled with liquid chromatography, are used for global metabolite profiling of tumors treated with DON prodrugs. nih.govnih.govresearchgate.net These studies involve extracting metabolites from tumor tissues and analyzing them to identify and quantify hundreds of compounds simultaneously. This approach has revealed that DON prodrugs significantly alter multiple metabolic pathways, including nucleotide synthesis, amino acid metabolism, and the hexosamine biosynthesis pathway. nih.gov For example, a prominent effect observed is the accumulation of N-formylglycinamide ribonucleotide (FGAR), a precursor in purine (B94841) biosynthesis, confirming the inhibition of a key glutamine-dependent enzyme. nih.gov

Table 1: Selected Metabolites Significantly Altered by a DON Prodrug in MPNST Tumors as Detected by UPLC-MS/MS nih.gov

MetabolitePathwayFold Change (Treated vs. Vehicle)P-value
N-formylglycinamide ribonucleotide (FGAR)Purine Synthesis>75≤0.01
Carbamoyl (B1232498) phosphate (B84403)Pyrimidine (B1678525) SynthesisIncreasedSignificant
UDP-N-acetylglucosamineHexosamine BiosynthesisDecreasedSignificant
SuccinateTCA CycleDecreasedSignificant
MalateTCA CycleDecreasedSignificant

This table is representative of findings for DON prodrugs, of which Azotomycin is a natural example.

Advanced optical spectroscopy techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are non-invasive, label-free methods that provide molecular fingerprinting of biological samples. They can be used to monitor biochemical changes within cells upon drug treatment.

While specific studies applying these techniques to Azotomycin are not prominent, their potential for cellular analysis is well-established for other anticancer agents. researchgate.netgoogle.com

FTIR Spectroscopy measures the absorption of infrared light by molecular bonds, providing information on the functional groups present. It could be used to detect changes in cellular components like proteins, lipids, and nucleic acids resulting from Azotomycin-induced metabolic stress. researchgate.netgoogle.com

Raman Spectroscopy involves the inelastic scattering of laser light and provides detailed information about the vibrational modes of molecules. Raman microscopy could be applied to image the subcellular distribution of Azotomycin or to map the biochemical changes (e.g., alterations in protein secondary structure or lipid profiles) within cancer cells in response to the drug. google.comgoogle.com

These techniques are frequently listed in patents as applicable methods for the characterization of pharmaceutical agents and formulations, including those containing Azotomycin. google.comgoogleapis.comepo.orgregulations.govtypepad.com

Chromatographic and Separation Techniques for Azotomycin Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of Azotomycin and its metabolites from complex biological and environmental samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For Azotomycin, HPLC is essential for assessing purity and for quantification in various formulations and samples. targetmol.comfortunejournals.com

Commercial suppliers of Azotomycin often use HPLC to verify the purity of their product, ensuring it meets stringent quality standards. targetmol.com Furthermore, HPLC methods have been developed for the simultaneous quantification of multiple pharmaceuticals, including Azotomycin, in environmental samples like river water. fortunejournals.com In these methods, HPLC is typically coupled to a detector, such as a diode-array detector (DAD) or a mass spectrometer, to achieve sensitive and specific quantification. An older technique, Paper Chromatography (PC), has also been historically used for the separation of Azotomycin. wdh.ac.id

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement over conventional HPLC-MS. By using columns with smaller particle sizes, UPLC achieves higher resolution, greater sensitivity, and faster analysis times. This makes UPLC-MS/MS exceptionally well-suited for demanding applications like metabolomics and pharmacokinetic studies involving Azotomycin and its derivatives. nih.govnih.govresearchgate.net

In research on DON prodrugs, UPLC-MS/MS is the definitive method for global metabolite profiling in tumor tissues. nih.govnih.govresearchgate.net The technique allows for the separation and detection of a wide range of polar and non-polar metabolites from a single sample extraction. nih.govnih.gov This comprehensive analysis provides a detailed snapshot of the metabolic rewiring caused by the drug, offering critical insights into its efficacy and mechanism of action. nih.govaacrjournals.orgnih.govresearchgate.net Additionally, UPLC-MS/MS is used for the quantitative bioanalysis of the prodrug and its active metabolite (DON) in plasma, tumor, and other tissues, which is essential for pharmacokinetic assessments. aacrjournals.org

Table 2: Analytical Methods for Azotomycin and Related Compounds

TechniqueApplicationSample MatrixReference
HR ¹H-NMRMetabolic analysis in cells treated with glutamine antagonistsGlioblastoma Stem-like Cells uni-duesseldorf.de
UPLC-MS/MSGlobal metabolite profilingTumor Tissue nih.govnih.govresearchgate.net
LC-MS/MSPharmacokinetic analysis (quantification of prodrug and active drug)Plasma, Cells, Tumor Tissue nih.govaacrjournals.org
HPLC-MS/MSQuantification of pharmaceuticalsSurface Water fortunejournals.com
HPLCPurity assessmentBulk Pharmaceutical Chemical targetmol.com

Molecular Modeling and Computational Chemistry for Azotomycin Research

In the realm of modern drug discovery and development, molecular modeling and computational chemistry have emerged as indispensable tools for elucidating the intricate interactions between drug molecules and their biological targets, predicting their metabolic fate, and guiding the design of novel therapeutic agents. While specific computational studies exclusively focused on Azotomycin are not extensively documented in publicly available literature, the application of these advanced research methodologies holds immense potential for deepening our understanding of this complex natural product and for inspiring the development of new anticancer agents. This section will explore the theoretical and practical applications of these computational techniques in the context of Azotomycin research, drawing upon established principles and methodologies in the field.

Ligand-Protein Docking and Molecular Dynamics Simulations of Azotomycin Targets

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This method is crucial for understanding the binding mode of a drug and for virtual screening of compound libraries to identify potential new inhibitors. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

While specific docking and MD simulation studies for Azotomycin are not widely reported, the methodologies have been applied to analogous compounds and relevant biological targets. For instance, in a broad study investigating antibiotics as potential topoisomerase II (TOP-2) inhibitors, a compound designated as "AZ" was identified as a promising candidate through molecular docking. Subsequent 200-nanosecond MD simulations revealed that "AZ" was the most stable compound within the active site of the topoisomerase II-DNA complex when compared to other antibiotics and the co-crystallized ligand. This stability is a key indicator of potent and sustained inhibitory activity.

In a hypothetical study focused on Azotomycin, researchers would first identify its primary molecular targets, which are known to be enzymes involved in purine biosynthesis, such as phosphoribosylformylglycinamidine synthetase. A high-resolution 3D structure of the target enzyme, obtained through X-ray crystallography or homology modeling, would be prepared for the docking simulation. Azotomycin would then be docked into the active site to predict its binding conformation and affinity. The results would highlight key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the ligand.

Following the docking, MD simulations would be performed on the Azotomycin-protein complex. These simulations would provide a dynamic view of the binding, assessing the stability of the predicted pose and revealing any induced-fit effects where the protein structure adapts to the ligand. The insights gained from these simulations would be invaluable for understanding Azotomycin's mechanism of action at an atomic level and for guiding the design of more potent analogs.

Table 1: Illustrative Data from a Hypothetical Ligand-Protein Docking and Molecular Dynamics Study of Azotomycin

Computational MethodParameterHypothetical Value for AzotomycinInterpretation
Ligand-Protein Docking Binding Affinity-9.5 kcal/molPredicts a strong and favorable binding interaction with the target enzyme.
Key Interacting ResiduesAsp123, Gly124, Arg210Suggests specific amino acid residues crucial for the binding of Azotomycin.
Molecular Dynamics RMSD of Ligand0.8 ÅIndicates high stability of Azotomycin within the binding pocket over the simulation time.
Number of H-Bonds4-6 (persistent)Shows a stable network of hydrogen bonds contributing to the binding affinity.

This table presents hypothetical data to illustrate the type of results obtained from such studies, as specific data for Azotomycin is not available.

Prediction of Azotomycin's Metabolic Pathways and Biotransformations

Understanding the metabolic fate of a drug is critical for its development, as metabolism can affect its efficacy, toxicity, and duration of action. Computational tools have been developed to predict the metabolic pathways and biotransformations of small molecules, offering a rapid and cost-effective alternative to traditional experimental methods. These tools typically use either a knowledge-based approach, relying on a database of known biotransformation rules, or a machine-learning approach trained on large datasets of metabolic reactions.

Software such as BioTransformer combines machine learning with a knowledge-based approach to predict the metabolism of small molecules in various biological systems, including human tissues and the gut microbiome. While a specific metabolic prediction for Azotomycin using such tools has not been published, the methodology is well-suited for this purpose.

To predict the metabolic pathways of Azotomycin, its chemical structure would be input into a prediction tool. The software would then apply a series of biotransformation rules to identify potential sites of metabolism on the molecule. Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation. For Azotomycin, with its complex structure featuring multiple functional groups, the tool might predict hydroxylation of the aromatic ring, reduction of the diazo group, or hydrolysis of the amide bond. The output would be a list of potential metabolites, ranked by their likelihood of formation.

These in silico predictions can guide experimental metabolic studies, helping researchers to focus on the most probable metabolites and to design appropriate analytical methods for their detection and quantification. This predictive capability can significantly accelerate the preclinical development process.

De Novo Design of Azotomycin-Inspired Compounds

De novo drug design is a computational methodology for generating novel molecular structures with desired pharmacological properties. This approach can be either structure-based, where new molecules are designed to fit into the active site of a target protein, or ligand-based, where new molecules are designed to be similar to known active compounds. Given the potent anticancer activity of Azotomycin, its chemical scaffold represents an excellent starting point for the de novo design of new therapeutic agents.

In a structure-based de novo design approach, the 3D structure of Azotomycin's biological target would be used as a template. The active site would be analyzed to identify key interaction points. Then, computational algorithms would be used to build new molecules, atom by atom or fragment by fragment, that complement the shape and chemical properties of the active site. The design process would be guided by a scoring function that estimates the binding affinity of the generated molecules.

Alternatively, a ligand-based approach could be employed, using the structure of Azotomycin as a template. New molecules would be generated that share key structural features, or pharmacophores, with Azotomycin, while exploring new chemical space to potentially improve properties such as potency, selectivity, or metabolic stability. Reinforcement learning, a type of machine learning, is increasingly being used in this context to iteratively generate and refine molecules with optimized properties.

The output of a de novo design study would be a set of novel chemical structures with a high predicted affinity for the target. These virtual compounds would then be synthesized and tested experimentally to validate the computational predictions. This approach has the potential to lead to the discovery of new drug candidates with improved therapeutic profiles compared to the original natural product.

Future Research Directions and Unaddressed Challenges in Azotomycin Research

Elucidating the Full Spectrum of Azotomycin's Biological Activities

While Azotomycin's antitumor and antimicrobial activities have been noted, the full breadth of its biological effects remains to be comprehensively explored. Early research indicated promise in inhibiting the growth of certain bacteria and cancer cell lines. ontosight.ai However, a detailed understanding of the specific types of cancers and microbial pathogens it is most effective against, as well as its potential activities beyond direct cytotoxicity and growth inhibition, is lacking. Future research should aim to systematically evaluate Azotomycin's effects across a wider range of biological targets and model systems. This includes investigating its potential immunomodulatory effects, anti-inflammatory properties, or activity against other types of diseases, drawing parallels from studies on other natural products with diverse biological profiles. iaph.infrontiersin.orgnih.gov A thorough characterization of its interactions with various cellular pathways and molecular targets would provide a more complete picture of its therapeutic potential and limitations.

Investigation of Potential Resistance Mechanisms to Azotomycin at the Molecular Level

The development of resistance is a significant challenge for many therapeutic agents, including antibiotics and anticancer drugs. While specific resistance mechanisms to Azotomycin have not been extensively documented in the provided search results, its mechanism of action as a glutamine analog inhibiting key biosynthetic pathways suggests potential avenues for resistance. General mechanisms of resistance to other drugs include target site modifications, decreased cellular uptake, increased efflux of the drug, and enzymatic inactivation. frontiersin.orgmdpi.commdpi.com For glutamine analogs like Azotomycin, resistance could theoretically arise from alterations in the target enzymes (e.g., glutamine-dependent enzymes), upregulation of alternative metabolic pathways that bypass the inhibited steps, or changes in transport proteins affecting cellular accumulation. spandidos-publications.comresearchgate.net Future research is crucial to identify and characterize any such resistance mechanisms specific to Azotomycin at the molecular level. This would involve studying the genetic and biochemical changes that occur in cells or pathogens that develop reduced sensitivity to Azotomycin exposure. Understanding these mechanisms is vital for developing strategies to overcome or circumvent resistance, potentially through combination therapies or the development of modified analogues.

Exploring New Biosynthetic Routes and Expanding Biocatalytic Production

Azotomycin is a naturally occurring compound isolated from Streptomyces ambofaciens. ncats.io The biosynthesis of diazo compounds in natural products is a complex process, and while some progress has been made in understanding the enzymatic formation of nitrogen-nitrogen bonds and identifying diazo-forming enzymes in other natural products, the specific biosynthetic pathway for Azotomycin is not fully elucidated in the provided information. acs.orgnih.govacs.orgresearchgate.net Unraveling the complete biosynthetic route for Azotomycin would be a significant research direction. This could involve identifying and characterizing the genes and enzymes responsible for its synthesis. Furthermore, exploring new biosynthetic routes or optimizing existing ones in producing organisms could lead to more efficient and sustainable production methods. The potential for expanding biocatalytic production, utilizing isolated enzymes or engineered microorganisms, offers an attractive alternative to traditional chemical synthesis, potentially allowing for the production of Azotomycin and its derivatives in a more environmentally friendly and cost-effective manner. acs.orgnih.govacs.orgresearchgate.net Research in this area could leverage advances in synthetic biology and enzyme engineering.

Development of Novel Analogues with Improved Specificity and Potency

Azotomycin's biological activity is linked to its unique chemical structure, particularly the diazo groups and its nature as a glutamine analog. ontosight.aincats.iomedchemexpress.com While it has shown promise, like many natural products, it may have limitations in terms of specificity or potency against certain targets, or it could be associated with undesirable off-target effects. The development of novel analogues, based on the core structure of Azotomycin, presents a significant future research direction. This involves rational drug design informed by a deeper understanding of Azotomycin's structure-activity relationships and mechanism of action. By modifying specific parts of the molecule, researchers could aim to enhance its potency against particular cancer cell lines or pathogens, improve its selectivity to reduce toxicity to healthy cells, or alter its pharmacokinetic properties. Studies on analogues of other compounds, such as azithromycin, have demonstrated that chemical modifications can lead to improved activity and altered mechanisms. nih.govnih.gov Applying similar strategies to Azotomycin could yield compounds with superior therapeutic profiles.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A comprehensive understanding of Azotomycin's mechanism of action, its interactions with biological systems, and the development of resistance requires the application of advanced research technologies. The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic view of the cellular responses to Azotomycin exposure. frontiersin.orguninet.edunih.govbiobide.comhumanspecificresearch.org

Genomics: Studying genomic alterations in sensitive versus resistant cells or organisms could reveal genetic determinants of response or resistance.

Transcriptomics: Analyzing changes in gene expression profiles upon Azotomycin treatment can identify affected pathways and potential molecular targets.

Proteomics: Investigating the changes in protein abundance and modifications can provide insights into the cellular machinery impacted by Azotomycin.

Metabolomics: Profiling the changes in cellular metabolites can directly demonstrate the disruption of metabolic pathways, such as purine (B94841) and pyrimidine (B1678525) biosynthesis, and potentially reveal compensatory mechanisms.

By integrating data from these different omics layers, researchers can build a more complete and nuanced picture of how Azotomycin exerts its effects at a molecular level, identify key biomarkers of response or resistance, and uncover previously unknown aspects of its biological activity. This integrated approach is essential for guiding future drug development efforts and optimizing the potential therapeutic applications of Azotomycin and its analogues.

Q & A

Q. What are the validated synthetic pathways for Azotomycin (C₁₇H₂₃N₇O₈), and how can researchers optimize yield and purity?

Methodological Answer:

  • Begin with a literature review of existing synthetic routes (e.g., solid-phase peptide synthesis or microbial fermentation) .
  • Optimize reaction conditions (temperature, pH, catalysts) using Design of Experiments (DoE) frameworks to identify critical parameters .
  • Characterize intermediates and final products via HPLC-MS and NMR to confirm structural integrity and purity ≥98% .

Q. Which in vitro assays are most appropriate for assessing Azotomycin’s antimicrobial activity against resistant strains?

Methodological Answer:

  • Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive pathogens .
  • Include positive controls (e.g., erythromycin) and negative controls (vehicle-only) to validate assay reliability .
  • Analyze dose-response curves using nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .

Q. How should researchers design pharmacokinetic (PK) studies for Azotomycin in preclinical models?

Methodological Answer:

  • Administer Azotomycin via intravenous and oral routes in rodent models to calculate bioavailability (F) .
  • Collect plasma samples at timed intervals and quantify drug concentrations using LC-MS/MS .
  • Apply non-compartmental analysis (NCA) to derive PK parameters (Cₘₐₓ, t₁/₂, AUC) .

Advanced Research Questions

Q. How can contradictory data on Azotomycin’s cytotoxicity in mammalian cell lines be resolved?

Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., cell passage number, serum batch) to eliminate variability .
  • Perform RNA-seq or metabolomic profiling to identify off-target pathways affected by Azotomycin .
  • Use meta-analysis tools (e.g., RevMan) to compare datasets and identify confounding variables (e.g., assay sensitivity differences) .

Q. What strategies are effective in overcoming Azotomycin’s solubility limitations for in vivo delivery?

Methodological Answer:

  • Develop lipid-based nanoformulations (e.g., liposomes) and characterize stability via dynamic light scattering (DLS) .
  • Test solubility enhancement using co-solvents (e.g., PEG 400) or cyclodextrin complexes .
  • Validate efficacy in infection models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Azotomycin derivatives?

Methodological Answer:

  • Synthesize analogs with modifications to the macrolide core or side chains .
  • Screen derivatives against a panel of bacterial strains and correlate activity with computational docking (e.g., AutoDock Vina) to identify key binding residues .
  • Apply multivariate analysis (e.g., PCA) to prioritize analogs with optimal potency and reduced cytotoxicity .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing Azotomycin’s synergistic effects with other antibiotics?

Methodological Answer:

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .
  • Interpret synergy (FICI ≤0.5) using ANOVA with post-hoc Tukey tests .
  • Visualize data with heatmaps (e.g., Python’s Seaborn) to highlight combinatorial effects .

Q. How should conflicting results in Azotomycin’s biofilm inhibition assays be addressed?

Methodological Answer:

  • Standardize biofilm growth conditions (flow rate, substrate) using CDC biofilm reactors .
  • Quantify biomass via crystal violet staining and validate with confocal microscopy .
  • Perform power analysis to ensure adequate sample size and reduce Type I/II errors .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in Azotomycin’s preclinical toxicity studies?

Methodological Answer:

  • Follow ARRIVE guidelines for animal studies, including randomization and blinding .
  • Publish raw data (e.g., histopathology images) in supplementary materials .
  • Use electronic lab notebooks (ELNs) to document protocols and deviations .

Q. How can researchers validate Azotomycin’s mechanism of action using omics approaches?

Methodological Answer:

  • Conduct transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated bacterial cells .
  • Integrate data with KEGG pathway analysis to identify disrupted metabolic networks .
  • Validate targets via CRISPR-Cas9 knockouts or overexpression strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.